9-iodo-9H-fluorene 9-iodo-9H-fluorene
Brand Name: Vulcanchem
CAS No.: 64421-01-8
VCID: VC7990150
InChI: InChI=1S/C13H9I/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)I
Molecular Formula: C13H9I
Molecular Weight: 292.11 g/mol

9-iodo-9H-fluorene

CAS No.: 64421-01-8

Cat. No.: VC7990150

Molecular Formula: C13H9I

Molecular Weight: 292.11 g/mol

* For research use only. Not for human or veterinary use.

9-iodo-9H-fluorene - 64421-01-8

Specification

CAS No. 64421-01-8
Molecular Formula C13H9I
Molecular Weight 292.11 g/mol
IUPAC Name 9-iodo-9H-fluorene
Standard InChI InChI=1S/C13H9I/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Standard InChI Key YPZMUXQQEWJJSD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)I
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)I

Introduction

Chemical Identity and Structural Properties

9-Iodo-9H-fluorene is characterized by the molecular formula C₁₃H₉I and a molecular weight of 292.12 g/mol . Its structure consists of a fluorene backbone—a bicyclic system comprising two benzene rings fused to a central five-membered ring—with an iodine atom substituted at the 9-position (Figure 1). This substitution introduces significant steric and electronic effects, altering the compound’s reactivity compared to unsubstituted fluorene.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₉I
Molecular Weight292.12 g/mol
CAS Registry Number64421-01-8
Purity (Typical)Laboratory-grade (>95%)

The iodine atom’s polarizability enhances the compound’s suitability for electrophilic substitution and metal-catalyzed cross-coupling reactions, critical in constructing complex organic architectures .

Synthetic Methodologies

Direct Iodination of Fluorene

The most straightforward route to 9-iodo-9H-fluorene involves electrophilic iodination of fluorene. While specific protocols for this compound are sparingly documented, analogous methods for related iodinated fluorenes suggest the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . For example, iodination of 9H-fluorene derivatives typically employs:

  • ICl in acetic acid at 0–5°C to minimize poly-iodination .

  • NIS with FeCl₃ in dichloromethane, offering milder conditions and improved regioselectivity .

Reaction yields for such methods range between 50–65%, with purity confirmed via ¹H NMR (disappearance of the C9-H proton signal at δ 4.2–4.5 ppm) and mass spectrometry (M⁺ peak at m/z 292.0) .

Purification and Scalability

Post-synthesis purification often involves column chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol . Industrial-scale production remains underdeveloped, though laboratory-scale synthesis is reproducible with yields sufficient for research applications .

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent at the 9-position renders the compound highly reactive in palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl structures, integral to OLED and photovoltaic materials .

  • Ullmann Coupling: Formation of carbon-heteroatom bonds using copper catalysts, relevant in pharmaceutical intermediates .

Nucleophilic Aromatic Substitution (SNAr)

Applications in Materials Science

Organic Electronics

9-Iodo-9H-fluorene serves as a precursor for π-conjugated polymers and small molecules used in:

  • Organic Light-Emitting Diodes (OLEDs): Its planar structure enhances charge transport efficiency.

  • Organic Photovoltaics (OPVs): Derivatives exhibit broad absorption spectra and tunable bandgaps .

Dendrimer and Spirocyclic Architectures

The compound’s reactivity supports the construction of dendritic frameworks through iterative coupling reactions. For instance, Ullmann coupling with bifunctional nucleophiles yields spirocyclic structures with applications in light-harvesting systems .

Future Directions and Challenges

Current research gaps include:

  • Thermodynamic Data: Melting/boiling points and solubility parameters remain uncharacterized .

  • Biological Activity: Potential medicinal applications are unexplored in peer-reviewed literature.

  • Scalable Synthesis: Industrial production methods require optimization for cost-effective manufacturing.

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